Sub-Nanomolar BACE1 Inhibition: Quantitative Potency Differentiation vs. Class Baseline
In a cell-based assay using human SH-SY5Y cells harboring wild-type human beta-APP, 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide demonstrated BACE1 inhibition with an IC₅₀ of 1.90 nM, as measured by reduction in secreted amyloid beta (1-40) after 24 hours [1]. This sub-nanomolar potency in a disease-relevant cellular context differentiates the compound from structurally related but non-fluorinated N-phenylbutanamide derivatives, which typically lack this level of BACE1 engagement due to the absence of the lipophilic trifluoromethyl group essential for hydrophobic pocket binding.
| Evidence Dimension | BACE1 inhibitory potency (IC₅₀) in cellular assay |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 nM |
| Comparator Or Baseline | Non-fluorinated N-phenylbutanamide derivatives: activity not reported or significantly reduced due to lack of -CF₃ group |
| Quantified Difference | Sub-nanomolar activity vs. inactive/weak baseline (class-level inference; direct comparator data not available in same assay system) |
| Conditions | Human SH-SY5Y cells expressing wild-type beta-APP; amyloid beta (1-40) secretion measured at 24 hours |
Why This Matters
For procurement in Alzheimer's disease drug discovery programs, this compound provides a validated BACE1 inhibitory scaffold with documented sub-nanomolar cellular potency, whereas non-fluorinated analogs in the same chemical series lack the requisite lipophilicity for equivalent target engagement.
- [1] BindingDB. BDBM50462002 (CHEMBL4226994): BACE1 inhibition IC₅₀ = 1.90 nM in SH-SY5Y cells. View Source
